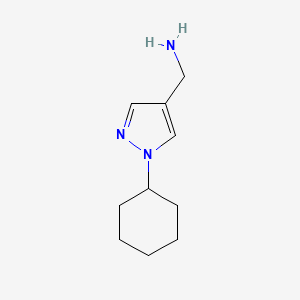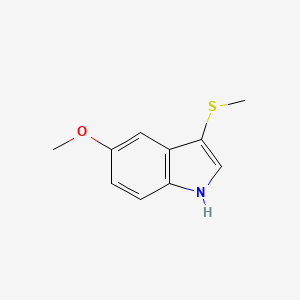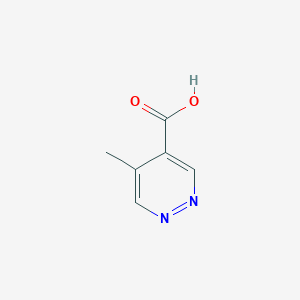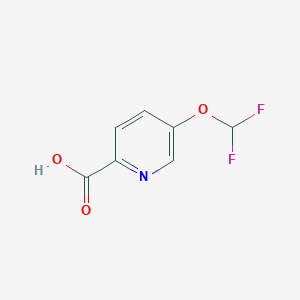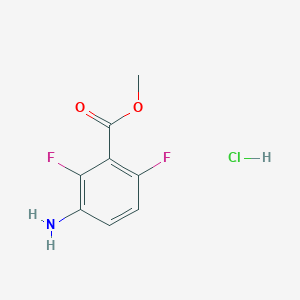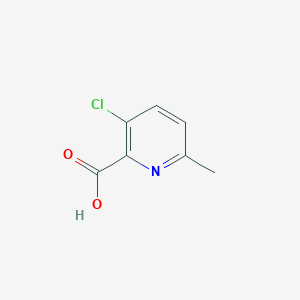
4-Ethyl-5-iodopyridin-2-amine
Overview
Description
4-Ethyl-5-iodopyridin-2-amine is a chemical compound used in scientific research. It has a molecular formula of C7H9IN2 and a molecular weight of 248.06 .
Synthesis Analysis
The synthesis of 4-Ethyl-5-iodopyridin-2-amine involves the addition of l-Iodopyrrolidine-2,5-dione (NIS, 3.87 g, 17.2 mmol) to 4-ethylpyridin-2-amine (2.00 g, 16.4 mmol) in AcOH (60 m) during 30 min at 65 C. The mixture is then heated at 65 C for 36 hours, and is concentrated .Chemical Reactions Analysis
While specific chemical reactions involving 4-Ethyl-5-iodopyridin-2-amine are not available, it’s important to note that the compound can participate in various chemical reactions due to the presence of the amine and iodopyridine functional groups.Physical And Chemical Properties Analysis
4-Ethyl-5-iodopyridin-2-amine has a boiling point, density, and other physical properties that can be found in its chemical properties .Scientific Research Applications
Homogeneous Catalytic Aminocarbonylation
4-Ethyl-5-iodopyridin-2-amine can be used as a substrate in palladium-catalysed aminocarbonylation reactions. This process allows for the synthesis of N-substituted nicotinamides and 3-pyridyl-glyoxylamides, compounds of potential biological importance. Simple and double carbon monoxide insertions into 3-iodopyridine derivatives yield synthetically acceptable products, highlighting the versatility of iodopyridines in synthesizing complex organic molecules (Takács et al., 2007).
Amination Reactions
The compound is also relevant in studies exploring aminations of halopyridines, potentially involving pyridyne intermediates. Such reactions underscore the reactivity of iodopyridines towards the formation of amino-substituted derivatives, pivotal in pharmaceutical and agrochemical research (Pieterse & Hertog, 2010).
Safety And Hazards
properties
IUPAC Name |
4-ethyl-5-iodopyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-2-5-3-7(9)10-4-6(5)8/h3-4H,2H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPESVAORPDILFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1I)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethyl-5-iodopyridin-2-amine | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

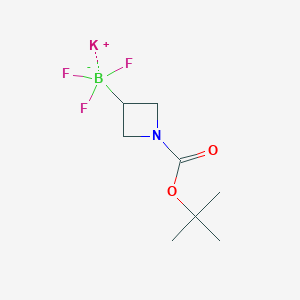
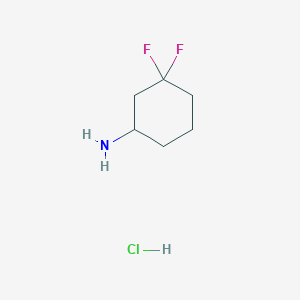
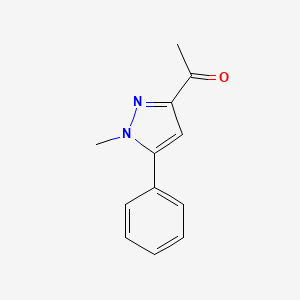
![4-Chloro-7-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1456788.png)
![2-Benzyl-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B1456790.png)
